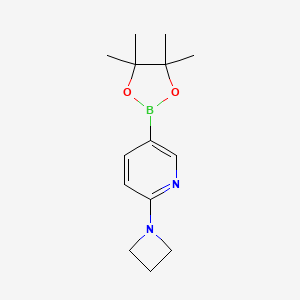

2-(Azetidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

This compound features a pyridine core substituted at position 2 with an azetidine (4-membered nitrogen-containing ring) and at position 5 with a pinacol boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). The boronic ester enables participation in Suzuki-Miyaura cross-coupling reactions, critical in pharmaceutical and materials chemistry .

Properties

IUPAC Name |

2-(azetidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BN2O2/c1-13(2)14(3,4)19-15(18-13)11-6-7-12(16-10-11)17-8-5-9-17/h6-7,10H,5,8-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMNHNYSMUMUXMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(Azetidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves multiple steps. One common method starts with the preparation of the azetidine ring, followed by the introduction of the pyridine moiety. The final step involves the incorporation of the boronic ester group. Reaction conditions often include the use of catalysts and specific solvents to facilitate the reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-(Azetidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

Coupling Reactions: The boronic ester group allows for Suzuki-Miyaura coupling reactions, which are used to form carbon-carbon bonds .

Scientific Research Applications

Applications in Medicinal Chemistry

1. Anticancer Activity

Research indicates that boron-containing compounds can exhibit significant anticancer properties. The unique structure of this compound allows it to interact with biological targets effectively. In vitro studies have shown that derivatives of similar structures can inhibit cancer cell proliferation by inducing apoptosis .

2. Drug Delivery Systems

The compound's ability to form stable complexes with various biomolecules makes it a candidate for drug delivery systems. Its boron content can enhance the solubility and bioavailability of therapeutic agents when used in formulations .

Applications in Catalysis

1. Organocatalysis

The presence of the azetidine ring and boron moiety enables this compound to act as an organocatalyst in various organic reactions. Studies have demonstrated its effectiveness in promoting reactions such as cross-coupling and C-H activation under mild conditions .

2. Green Chemistry Initiatives

Utilizing boron compounds in catalytic processes aligns with green chemistry principles by reducing waste and improving reaction efficiency. The compound has been tested for its ability to facilitate reactions without the need for toxic solvents or harsh conditions .

Applications in Materials Science

1. Polymer Chemistry

This compound can serve as a building block for synthesizing new polymers with enhanced properties. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical strength .

2. Sensors and Electronics

Due to its electronic properties, the compound is being explored for applications in sensors and electronic devices. Its ability to form thin films makes it suitable for use in organic semiconductors and photovoltaic cells .

- Anticancer Research : A study published in Journal of Medicinal Chemistry demonstrated that similar boron compounds significantly inhibited tumor growth in xenograft models, suggesting potential for clinical applications.

- Catalytic Applications : Research featured in Green Chemistry highlighted the use of this compound as a catalyst for C-C bond formation under environmentally friendly conditions.

- Polymer Development : A recent publication detailed the synthesis of a new polymer using this compound as a monomer, resulting in materials with superior thermal properties compared to traditional polymers.

Mechanism of Action

The mechanism of action of 2-(Azetidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes. The azetidine ring provides structural rigidity and can influence the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Pyridine-Boronic Ester Derivatives

Key Structural Insights :

- Ring Size Effects: The azetidine (4-membered) in the target compound imposes greater steric strain vs.

- Electronic Effects : Electron-withdrawing groups (e.g., Cl) increase boronic ester reactivity, while electron-donating groups (e.g., NH₂) may stabilize intermediates in cross-coupling reactions .

Heterocycle-Fused Pyridine Boronic Esters

Comparison :

Biological Activity

The compound 2-(Azetidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boron-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.

Molecular Characteristics

- IUPAC Name: this compound

- CAS Number: 1257553-70-0

- Molecular Formula: C₁₄H₂₄BN₃O₂

- Molecular Weight: 277.17 g/mol

The compound features a pyridine ring substituted with an azetidine and a dioxaborolane moiety, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as a kinase inhibitor, similar to other compounds containing boron which have shown inhibitory effects on protein kinases involved in cancer progression .

In Vitro Studies

Research has indicated that compounds with similar structures exhibit significant activity against cancer cell lines. For instance:

- Anticancer Activity: Compounds containing the dioxaborolane group have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific IC50 values for related compounds often fall within the low micromolar range .

Case Study 1: Kinase Inhibition

A study examining small molecule kinase inhibitors highlighted that similar pyridine derivatives can effectively inhibit receptor tyrosine kinases (RTKs) such as EGFR and PDGFR. The selectivity of these inhibitors reduces off-target effects and side effects associated with traditional chemotherapeutics .

Case Study 2: Antiviral Activity

Another investigation into pyridine derivatives found that certain compounds exhibited antiviral properties against influenza viruses by disrupting viral replication processes. Although specific data on the target compound is limited, it suggests potential for further exploration in antiviral applications .

Toxicological Profile

Preliminary safety assessments indicate that compounds similar to this compound may cause skin and eye irritation at high concentrations. Standard safety protocols should be followed when handling these compounds in laboratory settings .

Pharmacokinetics and ADMET Properties

While detailed pharmacokinetic studies are lacking for this specific compound, related boron-containing compounds have shown favorable absorption and distribution characteristics. Further studies are necessary to evaluate the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.